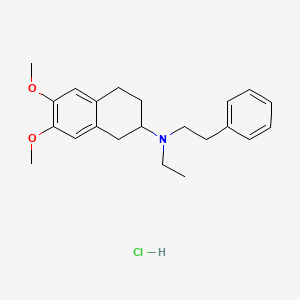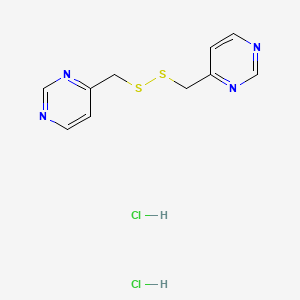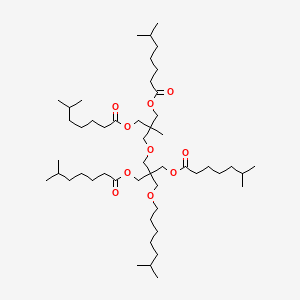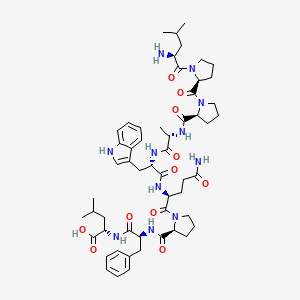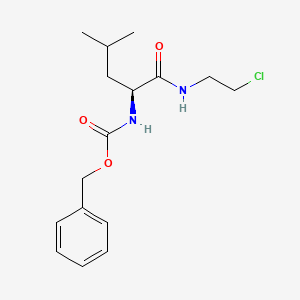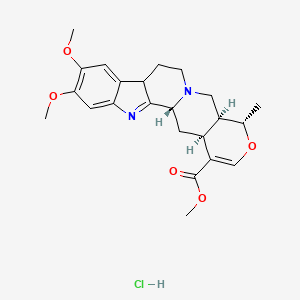
Elliptamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elliptamine hydrochloride is a compound derived from the alkaloid elliptamine, which is found in certain plant species. It is known for its potential therapeutic properties and has been the subject of various scientific studies. The hydrochloride form enhances its solubility in water, making it more suitable for biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of elliptamine hydrochloride typically involves the extraction of elliptamine from natural sources, followed by its conversion to the hydrochloride salt. One common method involves the reaction of elliptamine with hydrochloric acid under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using precursor compounds. The process is optimized to ensure high yield and purity, often involving multiple purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Elliptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution can produce various alkylated or halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Elliptamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: Studies have explored its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research has investigated its potential therapeutic effects, including anticancer properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Reserpiline: Another alkaloid with similar structural features.
Yohimbine: Shares some pharmacological properties with elliptamine.
Quinoline Derivatives: Compounds with similar core structures and biological activities.
Uniqueness
Elliptamine hydrochloride is unique due to its specific molecular structure, which allows it to interact with DNA and enzymes in a distinct manner. Its potential therapeutic applications, particularly in cancer research, set it apart from other similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields
Eigenschaften
| 14634-63-0 | |
Molekularformel |
C23H29ClN2O5 |
Molekulargewicht |
448.9 g/mol |
IUPAC-Name |
methyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2,4,6,8,18-pentaene-19-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H28N2O5.ClH/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4;/h8-9,11-14,16,19H,5-7,10H2,1-4H3;1H/t12-,13?,14-,16-,19+;/m0./s1 |
InChI-Schlüssel |
HQQUFGYJFKNZLY-DRTPNGPJSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2CN3CCC4C5=CC(=C(C=C5N=C4[C@H]3C[C@@H]2C(=CO1)C(=O)OC)OC)OC.Cl |
Kanonische SMILES |
CC1C2CN3CCC4C5=CC(=C(C=C5N=C4C3CC2C(=CO1)C(=O)OC)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


